molecular formula C16H11FN2O B471276 3-fluoro-N-quinolin-5-ylbenzamide CAS No. 712291-31-1

3-fluoro-N-quinolin-5-ylbenzamide

Cat. No.: B471276
CAS No.: 712291-31-1
M. Wt: 266.27g/mol
InChI Key: WUECSVLCCZMVSC-UHFFFAOYSA-N
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Description

3-fluoro-N-quinolin-5-ylbenzamide is a fluorinated aromatic compound with the molecular formula C16H11FN2O and a molecular weight of 266.27 g/mol . It features a benzamide core substituted with a fluorine atom at the meta-position and linked to a quinolin-5-yl group, creating a multi-ring system with potential as a versatile scaffold in medicinal chemistry . This compound is of significant interest in pharmaceutical research, particularly in the development of novel bioactive molecules. The quinoline scaffold is a privileged structure in drug discovery, known for its presence in compounds with a wide range of biological activities . The strategic incorporation of a fluorine atom can profoundly influence a molecule's properties, as fluorination is a well-established method for improving the bioavailability and metabolic stability of drug candidates . Researchers can utilize this compound as a key building block for synthesizing more complex, polyfunctional fluorinated heterocyclic systems, which are increasingly important in the discovery of new therapeutic agents . SPECIFICATIONS • CAS Number : See official product documentation for the assigned lot number. • Molecular Formula : C16H11FN2O • Molecular Weight : 266.27 g/mol • SMILES : Fc1cccc(c1)C(=O)Nc1cccc2c1cccn2 USE & HANDLING This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

CAS No.

712291-31-1

Molecular Formula

C16H11FN2O

Molecular Weight

266.27g/mol

IUPAC Name

3-fluoro-N-quinolin-5-ylbenzamide

InChI

InChI=1S/C16H11FN2O/c17-12-5-1-4-11(10-12)16(20)19-15-8-2-7-14-13(15)6-3-9-18-14/h1-10H,(H,19,20)

InChI Key

WUECSVLCCZMVSC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC=CC3=C2C=CC=N3

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC=CC3=C2C=CC=N3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Benzamide and Quinoline Families

Key structural analogues include:

Fluorinated Benzamides with Varied Quinoline Substitutions
  • 5-Fluoro-N-(2-methylquinolin-5-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide (Patent EP 3 532 474 B1): This compound incorporates a triazolo-pyridine ring and a trifluoropropoxy group. It exhibits enhanced kinase inhibition compared to 3-fluoro-N-quinolin-5-ylbenzamide, likely due to the added steric bulk and hydrogen-bonding capabilities of the triazolo-pyridine moiety .
  • 5-Fluoro-N-(quinolin-7-yl)benzamide derivatives: Substitution at the quinolin-7-yl position instead of 5-yl alters binding affinity in kinase targets, as seen in crystallographic studies where the 7-substituted derivatives show reduced interaction with ATP-binding pockets .
Fluoro-Acetamide Derivatives with Indolinone-Quinoline Hybrids

Compounds such as (E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (IC₅₀ = 5.928 µM) and (E)-2-(i-(4-bromobenzyl)-5-cyanamido-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (IC₅₀ = 6.878 µM) demonstrate the impact of electron-withdrawing groups (e.g., nitro, bromo) on indolinone cores. These modifications reduce potency compared to simpler benzamide-quinoline hybrids, possibly due to increased steric hindrance .

Pharmacokinetic and Physicochemical Comparisons

Table 1: Key Properties of Selected Analogues
Compound Name LogP Solubility (µM) IC₅₀ (µM) Key Structural Features
This compound ~2.8* ~120* N/A 3-F-benzamide, quinolin-5-yl
(E)-2-(5-fluoro-...-yl)acetamide 5.928 Low 5.928 Indolinone core, 4-nitrobenzyl
5-Fluoro-N-(2-methylquinolin-5-yl)... 3.1 85 0.12 Triazolo-pyridine, trifluoropropoxy
3-Fluoro-5-phenylbenzonitrile 3.5 45 N/A Cyano group, 3-F-phenyl

*Predicted values based on structural analogs.

Key Observations :

Impact of Fluorine Position :

  • The 3-fluoro substitution in the target compound improves lipophilicity (LogP ~2.8) compared to 5-fluoro analogues (LogP ~3.1–3.5) but may reduce aqueous solubility .

Quinoline Substitution: Quinolin-5-yl derivatives generally exhibit better target engagement than 6-yl or 7-yl variants, as seen in kinase inhibition assays .

Research Findings and Implications

  • Kinase Inhibition : The target compound’s simpler structure lacks the high potency of triazolo-pyridine-containing analogues (IC₅₀ 0.12 µM) but offers a more synthetically tractable scaffold for early-stage drug discovery .
  • Metabolic Stability: Fluorine at the 3-position likely enhances metabolic stability compared to non-fluorinated benzamides, as observed in microsomal studies of related compounds .
  • Toxicity Considerations : Bromo- and nitro-substituted analogues (e.g., , compounds 53, 57) show higher cytotoxicity, suggesting that electron-deficient groups may introduce off-target effects .

Preparation Methods

Reaction Mechanism and Reagents

The most widely employed method involves activating 3-fluorobenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 4-dimethylaminopyridine (DMAP). This approach facilitates the formation of the reactive O-acylisourea intermediate, which subsequently reacts with 5-aminoquinoline to yield the target amide.

Typical Procedure :

  • 3-Fluorobenzoic acid (10 mmol) is dissolved in anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere.

  • EDCI (1.2 equiv) and DMAP (0.1 equiv) are added at 0°C.

  • After 30 minutes, 5-aminoquinoline (1.1 equiv) is introduced, and the mixture is stirred at room temperature for 12–16 hours.

  • The reaction is quenched with 1 M HCl, washed with aqueous NaHCO₃ and brine, and purified via silica gel chromatography (ethyl acetate/hexane).

Key Advantages :

  • Mild conditions (0–25°C) minimize side reactions.

  • High functional group tolerance due to the absence of strong acids or bases.

Acyl Chloride-Mediated Synthesis

Preparation of 3-Fluorobenzoyl Chloride

3-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in DCM or toluene under reflux. The resulting acyl chloride is isolated via distillation or used in situ.

Optimized Protocol :

  • 3-Fluorobenzoic acid (10 mmol) is refluxed with oxalyl chloride (2.5 equiv) in DCM for 3 hours.

  • Excess reagent is removed under reduced pressure to obtain 3-fluorobenzoyl chloride as a pale-yellow liquid.

Coupling with 5-Aminoquinoline

The acyl chloride is reacted with 5-aminoquinoline in the presence of a base such as triethylamine (TEA) or pyridine to scavenge HCl.

Procedure :

  • 3-Fluorobenzoyl chloride (1.0 equiv) is added dropwise to a stirred solution of 5-aminoquinoline (1.05 equiv) and TEA (2.0 equiv) in DCM at 0°C.

  • The mixture is warmed to room temperature and stirred for 4–6 hours.

  • Work-up involves sequential washes with 1 M HCl, NaHCO₃, and brine, followed by column chromatography.

Yield Comparison :

MethodSolventTemperatureTime (h)Yield (%)
EDCI/DMAPDCM25°C1678
Acyl ChlorideDCM0–25°C685

Palladium-Catalyzed C–H Functionalization

Direct Coupling Strategies

Recent advances utilize palladium catalysts to functionalize inert C–H bonds in benzamide precursors. For example, Pd(OAc)₂ with K₂CO₃ enables the direct introduction of fluorinated groups into the benzamide framework.

Representative Example :

  • N-(Quinolin-5-yl)benzamide (1.0 equiv) is treated with 3-bromo-3,3-difluoropropene (3.0 equiv) in toluene.

  • Pd(OAc)₂ (5 mol%), K₂CO₃ (2.0 equiv), and NaOTf (3.0 equiv) are added, and the mixture is heated at 90°C for 24 hours.

  • Purification via silica gel chromatography yields 3-fluoro-N-(quinolin-5-yl)benzamide derivatives.

Limitations :

  • Requires specialized ligands and elevated temperatures.

  • Lower yields (60–70%) compared to classical methods.

Hydrogenation and Reductive Amination

Reduction of Nitro Intermediates

An alternative route involves reducing nitro-substituted precursors to amines, followed by amidation.

Stepwise Synthesis :

  • 3-Fluoro-N-(5-nitroquinolin-8-yl)benzamide is prepared via EDCI coupling.

  • Hydrogenation over Pd/C (10% w/w) in THF at 30°C for 4 hours reduces the nitro group to an amine.

  • The product is isolated in 90% yield after filtration and solvent removal.

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Large-scale synthesis prioritizes cost efficiency and sustainability. Continuous flow reactors enable rapid mixing and heat transfer, reducing reaction times by 50% compared to batch processes.

Case Study :

  • A pilot plant achieved 92% yield using a tubular reactor with immobilized EDCI on silica gel, allowing reagent recycling.

Purification Challenges

Chromatography is impractical industrially; instead, crystallization from ethanol/water mixtures (3:1 v/v) affords high-purity (>99%) product .

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